molecular formula C14H21Cl2NO2 B1426391 4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-07-4

4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426391
CAS No.: 1219964-07-4
M. Wt: 306.2 g/mol
InChI Key: IDUJBBWSDMOJLB-UHFFFAOYSA-N
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Description

4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-(2-chloro-4-methoxyphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methoxyphenol and 2-chloroethylpiperidine.

    Etherification: The 2-chloro-4-methoxyphenol undergoes etherification with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alcohols or amines.

    Hydrolysis: Products include phenols and piperidine derivatives.

Scientific Research Applications

4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound is studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.

    Industrial Applications: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)piperidine hydrochloride
  • 2-(2-Chloro-4-methoxyphenoxy)ethylamine
  • 4-(2-Chloroethyl)piperidine hydrochloride

Uniqueness

4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles, making it valuable for specific research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.ClH/c1-17-12-2-3-14(13(15)10-12)18-9-6-11-4-7-16-8-5-11;/h2-3,10-11,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUJBBWSDMOJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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